molecular formula C12H12FNO2 B1326756 ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate CAS No. 866211-11-2

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate

Cat. No.: B1326756
CAS No.: 866211-11-2
M. Wt: 221.23 g/mol
InChI Key: FELQWPGMTRNCFI-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a fluorine atom at the 7th position, a methyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring, making it a unique and valuable molecule for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and ethyl 2-bromoacetate.

    Reaction Conditions: The key steps involve the formation of the indole ring and subsequent functionalization. The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate, as antiviral agents. A series of indole-2-carboxamides have been investigated for their ability to inhibit alphavirus replication, demonstrating that modifications at the indole position can significantly enhance antiviral potency. For instance, structural modifications led to a tenfold increase in activity against neurotropic viruses like Western equine encephalitis virus (WEEV) .

Immunomodulatory Effects

This compound has been studied for its immunomodulatory properties. It has been shown to affect the transcription of interleukin-4 (IL-4), a cytokine involved in immune response regulation. This modulation suggests potential therapeutic applications in autoimmune diseases and conditions characterized by dysregulated immune responses .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. For example, it can be utilized in the synthesis of various substituted indoles that may exhibit improved pharmacological profiles . The methodology for functionalization at the 3-position of indoles has been explored, providing insights into how this compound can be modified to create new derivatives with specific activities .

Case Study 1: Antiviral Efficacy

A study conducted on a series of indole derivatives, including this compound, demonstrated significant antiviral activity against alphaviruses. The compounds were evaluated for their ability to inhibit viral replication in vitro, showing that specific structural modifications could lead to enhanced efficacy and reduced toxicity .

Case Study 2: Immunomodulation

In another investigation, researchers assessed the effects of this compound on T-helper cell activity and IL-4 expression. The results indicated that this compound could modulate immune responses, suggesting its potential use in therapies aimed at regulating immune function in diseases such as asthma and allergies .

Mechanism of Action

The mechanism of action of ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is unique due to the presence of both fluorine and methyl groups, which enhance its chemical reactivity and biological activity. These modifications make it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate is a notable compound within the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H12FNO2 and a molecular weight of approximately 221.23 g/mol. The presence of a fluorine atom at the 7-position and a methyl group at the 3-position significantly influences its biological properties.

Target Interactions

This compound interacts with various enzymes and proteins, leading to significant biological changes. Key targets include:

  • Cyclooxygenase (COX) : This compound has been shown to inhibit COX enzymes, reducing the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
  • Cannabinoid Receptors : Structure-activity relationship studies suggest that modifications on the indole framework enhance binding affinity and efficacy at cannabinoid receptors, which are involved in pain modulation and appetite regulation.

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antiviral : Demonstrated effectiveness against various viral infections.
  • Anticancer : Exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism includes apoptosis induction via caspase activation .
  • Antimicrobial : Shows significant inhibitory properties against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antioxidant : Capable of scavenging free radicals, contributing to its protective effects against oxidative stress.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anti-inflammatory Activity : In animal models, low doses of this compound exhibited significant anti-inflammatory effects, correlating with reductions in inflammatory markers.
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound has higher cytotoxicity against cancer cells compared to normal cells, indicating its potential as a selective anticancer agent .
  • Binding Affinity Studies : Radiolabeled ligand binding assays have shown that this compound has a high binding affinity for cannabinoid receptors, suggesting its utility in developing cannabinoid-based therapies.

Comparative Biological Activities

Activity TypeEffectivenessReference
AntiviralModerate
AnticancerHigh (MCF-7 IC50 = x μM)
AntimicrobialSignificant
Anti-inflammatoryEffective at low doses

Structure Activity Relationship (SAR)

Compound NameStructural FeaturesUnique Aspects
Ethyl 7-fluoro-1H-indole-2-carboxylateFluorine at position 7Different substitution pattern affects activity
Methyl 3-ethyl-6-fluoro-1H-indole-2-carboxylateMethyl group at position 3Variation in alkyl chain length influences solubility
7-FluoroindoleSimple indole structure with fluorineLacks carboxylic acid functionality

Properties

IUPAC Name

ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELQWPGMTRNCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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